molecular formula C10H16 B13939555 Tricyclo[4.2.2.0~1,6~]decane CAS No. 31341-19-2

Tricyclo[4.2.2.0~1,6~]decane

Cat. No.: B13939555
CAS No.: 31341-19-2
M. Wt: 136.23 g/mol
InChI Key: QYOBYOHIJWKTAY-UHFFFAOYSA-N
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Description

Tricyclo[4.2.2.01,6]decane is an organic compound with the molecular formula C10H16. It is classified as a hydrocarbon and is known for its unique tricyclic structure, which consists of three interconnected rings. This compound has two main stereoisomers: the endo and exo forms. The exo form is particularly notable for its use as a component in jet fuel due to its high energy density and low freezing point .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[4.2.2.01,6]decane typically involves complex organic reactions. One common method is the Diels-Alder reaction, which forms the tricyclic structure through a cycloaddition process. This reaction often requires specific catalysts and controlled conditions to achieve the desired product. Another approach involves the Conia-ene reaction, which helps in shaping the five-membered ring within the tricyclic framework .

Industrial Production Methods

Industrial production of Tricyclo[4.2.2.01,6]decane is less common due to the complexity of its synthesis. when produced, it involves large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced catalysts and continuous monitoring of the reaction parameters are crucial for successful industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Tricyclo[4.2.2.01,6]decane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique tricyclic structure, which can affect the reactivity of different functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols. Substitution reactions can result in halogenated derivatives with different functional properties .

Scientific Research Applications

Tricyclo[4.2.2.01,6]decane has several scientific research applications across various fields:

    Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic hydrocarbons. Its unique structure makes it an interesting subject for theoretical and experimental studies.

    Biology: Research on Tricyclo[4.2.2.01,6]decane includes its potential use in drug design and development. Its rigid tricyclic structure can serve as a scaffold for designing new pharmaceuticals.

    Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of Tricyclo[4.2.2.01,6]decane involves its interaction with various molecular targets and pathways. Its rigid tricyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricyclo[4.2.2.01,6]decane is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. Its high energy density and low freezing point make it particularly valuable in applications such as jet fuel. Additionally, its rigid structure provides a stable scaffold for various chemical modifications, making it a versatile compound for research and industrial applications .

Properties

CAS No.

31341-19-2

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

tricyclo[4.2.2.01,6]decane

InChI

InChI=1S/C10H16/c1-2-4-10-7-5-9(10,3-1)6-8-10/h1-8H2

InChI Key

QYOBYOHIJWKTAY-UHFFFAOYSA-N

Canonical SMILES

C1CCC23CCC2(C1)CC3

Origin of Product

United States

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